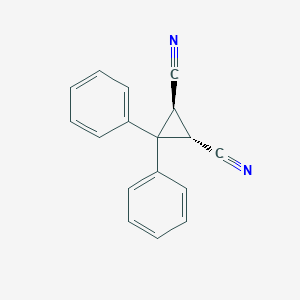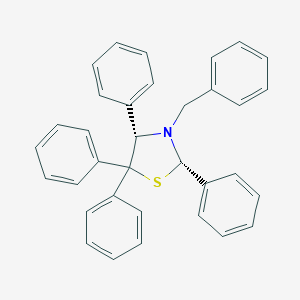![molecular formula C21H30N2 B420446 N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline](/img/structure/B420446.png)
N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a dimethylamino moiety and a tricyclic undecylmethylamine structure, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and tricyclo[4.3.1.1~3,8~]undec-1-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene or tricyclic moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions result in the replacement of functional groups with new substituents, leading to a variety of derivative compounds.
科学的研究の応用
N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Researchers explore its interactions with biological targets to understand its mode of action.
Medicine: Potential applications in drug discovery and development. The compound’s structural features may be optimized to enhance its pharmacological properties and therapeutic efficacy.
Industry: Utilized in the development of advanced materials, such as polymers, dyes, and sensors. Its unique properties contribute to the performance and functionality of these materials.
作用機序
The mechanism of action of N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and benzylidene groups can participate in various binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions influence the compound’s ability to modulate biological processes, such as enzyme activity, signal transduction, or gene expression.
類似化合物との比較
Similar Compounds
N-(4-(dimethylamino)benzylidene)-2H-1,2,4-triazol-3-amine: Shares the dimethylamino benzylidene moiety but differs in the tricyclic structure.
N-(4-(dimethylamino)benzylidene)-4-methyl-3-nitroaniline: Similar benzylidene group but with different substituents on the aromatic ring.
Uniqueness
N,N-dimethyl-4-{(E)-[(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)imino]methyl}aniline stands out due to its unique tricyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in research and industry.
特性
分子式 |
C21H30N2 |
|---|---|
分子量 |
310.5g/mol |
IUPAC名 |
N,N-dimethyl-4-(1-tricyclo[4.3.1.13,8]undecanylmethyliminomethyl)aniline |
InChI |
InChI=1S/C21H30N2/c1-23(2)20-7-5-16(6-8-20)14-22-15-21-11-17-3-4-18(12-21)10-19(9-17)13-21/h5-8,14,17-19H,3-4,9-13,15H2,1-2H3 |
InChIキー |
XHDFNMUXFMUHLW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NCC23CC4CCC(C2)CC(C4)C3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NCC23CC4CCC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(4-methoxyphenyl)-2',4'-diphenyl-spiro[9H-fluorene-9,5'-[1,3]thiazolidine]](/img/structure/B420367.png)


![3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone](/img/structure/B420370.png)
![1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate](/img/structure/B420373.png)
![1,1,3,3-Tetramethyl-6-phenyl-6-(trifluoromethyl)-5-oxa-8-thiaspiro[3.4]octan-2-one](/img/structure/B420374.png)



![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B420381.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B420383.png)

![6-(4-chlorophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B420385.png)
![6-phenyl-3-(4-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B420386.png)
